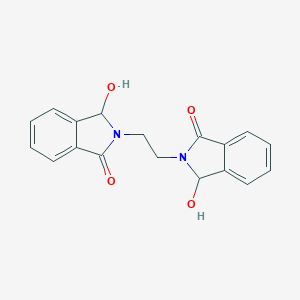
2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one), also known as EHDI, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EHDI belongs to the class of isoindoline alkaloids and is synthesized through a multi-step process involving various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation and cancer development. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has also been shown to inhibit the activity of certain protein kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has been shown to possess significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is also highly selective in its activity, which makes it a useful tool for studying specific enzymes and signaling pathways. However, 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one). One potential application is in the development of novel anti-inflammatory and anti-cancer drugs. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) and to explore its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) involves the reaction of 2,3-dihydro-1H-isoindol-1-one with ethyl chloroacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with phthalic anhydride to yield 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one).
Aplicaciones Científicas De Investigación
2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is in the field of medicinal chemistry, where it has been shown to possess significant anti-inflammatory and anti-cancer properties. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Fórmula molecular |
C18H16N2O4 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
3-hydroxy-2-[2-(1-hydroxy-3-oxo-1H-isoindol-2-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C18H16N2O4/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8,15,17,21,23H,9-10H2 |
Clave InChI |
WCJFLPQXCFNBSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCN3C(C4=CC=CC=C4C3=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(N(C2=O)CCN3C(C4=CC=CC=C4C3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)




![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)


